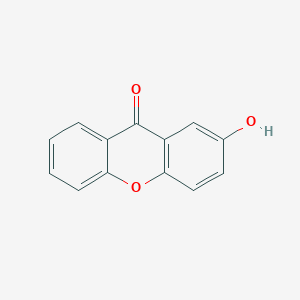







|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:16]=[CH:15][C:14]2[O:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6][C:5]=2[CH:4]=1.Cl.N1C=CC=CC=1.[OH2:24]>>[OH:2][C:3]1[CH:16]=[CH:15][C:14]2[O:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:24])[C:5]=2[CH:4]=1 |f:1.2|
|


|
Name
|
2-methoxy-9H-xanthene
|
|
Quantity
|
3.09 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=2CC3=CC=CC=C3OC2C=C1
|
|
Name
|
|
|
Quantity
|
23.85 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The suspended mixture was stirred at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 200-210° for 1.5 hrs
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to about 80°
|
|
Type
|
ADDITION
|
|
Details
|
dropped out of solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered on a Buchner funnel
|
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
|
Type
|
DISSOLUTION
|
|
Details
|
to redissolve the crude product
|
|
Type
|
WASH
|
|
Details
|
The CH2Cl2 solution was washed with dilute HCl solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=2C(C3=CC=CC=C3OC2C=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |